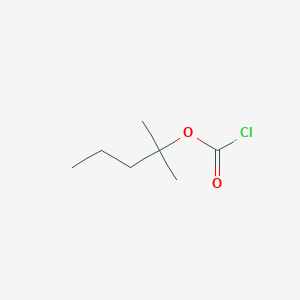
2-Methylpentan-2-yl carbonochloridate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Methylpentan-2-yl carbonochloridate can be synthesized through the reaction of 2-methylpentan-2-ol with phosgene (COCl2). The reaction typically occurs in the presence of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound involves the continuous feeding of 2-methylpentan-2-ol and phosgene into a reactor. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
2-Methylpentan-2-yl carbonochloridate undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles to form esters and other derivatives.
Hydrolysis: In the presence of water, it hydrolyzes to form 2-methylpentan-2-ol and hydrochloric acid.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in reactions with this compound include alcohols, amines, and thiols.
Reaction Conditions: These reactions are typically carried out at room temperature or slightly elevated temperatures, depending on the reactivity of the nucleophile.
Major Products Formed
Esters: Reaction with alcohols forms esters.
Amides: Reaction with amines forms amides.
Thioesters: Reaction with thiols forms thioesters.
Scientific Research Applications
2-Methylpentan-2-yl carbonochloridate is used in various scientific research applications, including:
Organic Synthesis: It is used as a reagent in the synthesis of various organic compounds.
Pharmaceuticals: It is used in the synthesis of pharmaceutical intermediates.
Material Science: It is used in the preparation of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of 2-methylpentan-2-yl carbonochloridate involves the formation of a reactive intermediate, which then reacts with nucleophiles to form the desired products. The molecular targets and pathways involved depend on the specific reaction and the nucleophile used .
Comparison with Similar Compounds
Similar Compounds
Propargyl chloroformate: Similar in structure and reactivity, used in organic synthesis.
Isopropenyl chloroformate: Another similar compound used in the synthesis of various organic compounds.
Uniqueness
2-Methylpentan-2-yl carbonochloridate is unique due to its specific reactivity and the types of products it forms. Its structure allows for the formation of a wide range of derivatives, making it a versatile reagent in organic synthesis .
Properties
CAS No. |
90196-28-4 |
|---|---|
Molecular Formula |
C7H13ClO2 |
Molecular Weight |
164.63 g/mol |
IUPAC Name |
2-methylpentan-2-yl carbonochloridate |
InChI |
InChI=1S/C7H13ClO2/c1-4-5-7(2,3)10-6(8)9/h4-5H2,1-3H3 |
InChI Key |
SOANSRQQNXHNRD-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C)(C)OC(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


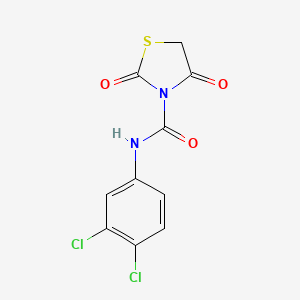

![9-Aminobicyclo[3.3.1]nonane-9-carboxylic acid;dihydrate](/img/structure/B14357260.png)
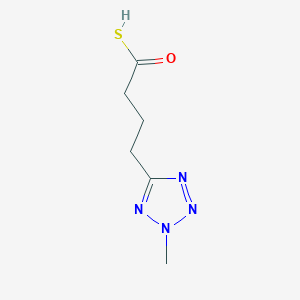

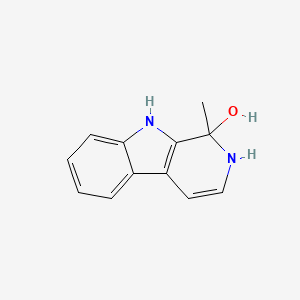
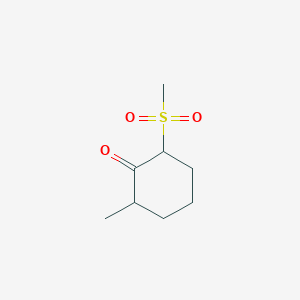
![3-{3-[Ethoxy(dimethyl)silyl]propyl}oxolane-2,5-dione](/img/structure/B14357285.png)
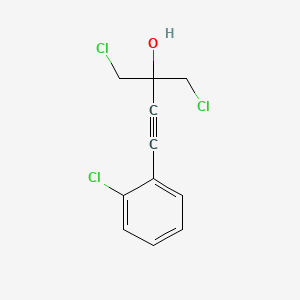
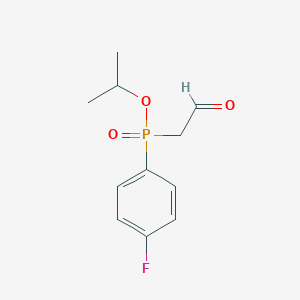
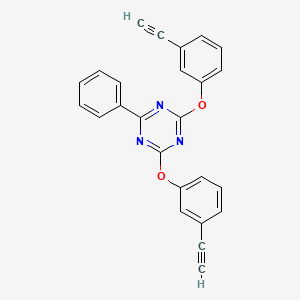
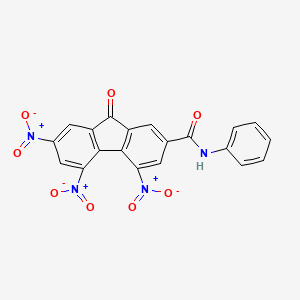
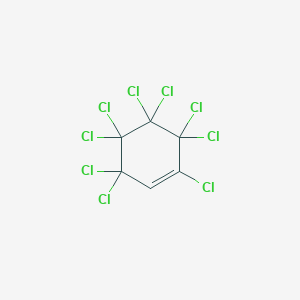
![7-Bromo-2-methylpyrazolo[5,1-b]quinazolin-9(1H)-one](/img/structure/B14357326.png)
